Stannane, butylmercaptooxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

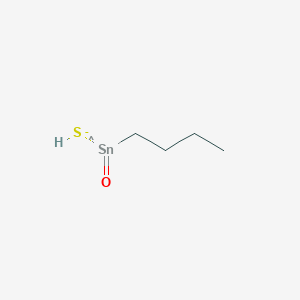

Stannane, butylmercaptooxo- is an organotin compound with the molecular formula C4H10OSSn and a molecular weight of 224.9 g/mol . It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of stannane, butylmercaptooxo- typically involves the reaction of butylmercaptan with tin(IV) oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme is as follows:

C4H9SH+SnO2→C4H10OSSn

The reaction is usually catalyzed by a suitable acid or base to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of stannane, butylmercaptooxo- involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process includes steps such as purification, distillation, and crystallization to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Stannane, butylmercaptooxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form tin hydrides or other reduced organotin species.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Tin hydrides and other reduced organotin compounds.

Substitution: Various alkyl or aryl substituted stannanes.

Aplicaciones Científicas De Investigación

Stannane, butylmercaptooxo-, also known as Butylmercaptooxo-stannane or Butyltin mercaptide, has a variety of applications, primarily as a stabilizer and catalyst in the production and processing of polymers .

Applications

- PVC Stabilizer: Butyltin mercaptide is used as a stabilizer for polyvinyl chloride (PVC) . It provides high transparency and thermal stability to PVC products . Sulfur-containing organotins, like Butyltin mercaptide, impart heat stability, while non-sulfur-containing organotins provide resistance to light and weathering .

- Catalyst: Certain dialkyltins, including Butyltin mercaptide, are used as catalysts in producing various polymers and esters . It can be used as an automotive interior catalyst, coating catalyst and plate catalyst .

- Industrial applications: Butyltin mercaptide can be widely used in various hard and soft products, profiled materials, injection molded products and emulsion .

Properties Enhancements

Dibutyltin thiolate enhances the following properties :

- Thermal Stability: Provides strong thermal stability effect .

- Transparency: Offers excellent transparency in the final product .

- Fluidity: Improves fluidity during PVC processing .

Considerations

- Butyltin mercaptide should not be used in combination with lead salt stabilizers .

- It lacks lubricity and is not suitable for combination with metal soap (lead) . Maleic acid butyl tin laurate should be added for combination .

- Easy to pollute and generate odor .

Regulatory Information

- Canada: মন্ত্রণালয় organotin substances, including butyltins, are subject to scrutiny under the Canadian Environmental Protection Act (CEPA) . The Canadian government has taken action on tributyltin pesticides with the greatest exposure to the environment . The use of tributyltins in antifouling paint for use on ship hulls has been prohibited in Canada since January 1, 2003 .

- EPA: Stannane, butylmercaptooxo- is tracked and regulated by the EPA .

Mecanismo De Acción

The mechanism of action of stannane, butylmercaptooxo- involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions and other biomolecules, influencing their activity and function. It can also undergo redox reactions, affecting cellular processes and signaling pathways .

Comparación Con Compuestos Similares

Tributyltin chloride: Another organotin compound with similar applications but higher toxicity.

Trimethyltin chloride: Known for its use in organic synthesis but has different reactivity and toxicity profiles.

Tetraalkynylstannanes: Used in Stille coupling reactions but differ in their chemical structure and reactivity.

Uniqueness: Stannane, butylmercaptooxo- is unique due to its specific combination of butyl and mercapto groups, which confer distinct chemical properties and reactivity. Its relatively lower toxicity compared to other organotin compounds makes it a valuable reagent in various applications .

Propiedades

Número CAS |

26410-42-4 |

|---|---|

Fórmula molecular |

C4H10OSSn- |

Peso molecular |

224.90 g/mol |

InChI |

InChI=1S/C4H9.O.H2S.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;;1H2;/p-1 |

Clave InChI |

ITCMHBYYABJZIN-UHFFFAOYSA-M |

SMILES |

CCCC[Sn]=O.[SH-] |

SMILES canónico |

CCCC[Sn]=O.[SH-] |

Key on ui other cas no. |

26410-42-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.